molecular formula C7H7N3O B160276 5-Amino-1,3-dihydro-2H-benzimidazol-2-one CAS No. 95-23-8

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B160276
CAS No.: 95-23-8
M. Wt: 149.15 g/mol
InChI Key: BCXSVFBDMPSKPT-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This compound is known for its unique structure, which includes an amino group and a benzimidazolone core. It is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C . This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows similar routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted benzimidazolones.

Scientific Research Applications

5-Amino-1,3-dihydro-2H-benzimidazol-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective non-nucleotide small molecule inhibitor of CD73, an enzyme involved in the regulation of extracellular adenosine levels . By inhibiting CD73, the compound can modulate various physiological processes, including immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzimidazole: Another benzimidazole derivative with similar structural features but different functional groups.

    1-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A methylated analog with distinct chemical properties.

    5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: A compound with additional amino groups, leading to different reactivity and applications.

Uniqueness

5-Amino-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of an amino group and a benzimidazolone core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-amino-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSVFBDMPSKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059119
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-23-8
Record name 5-Amino-2-benzimidazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-hydroxybenzimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dihydro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
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Record name 5-AMINO-2-HYDROXYBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the synthesis of "thiazolo, imidazo, dioxolo et cyclopent acridines". What is the significance of using 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in this process?

A1: The research paper [] highlights the use of this compound as a crucial starting material for synthesizing a series of novel tetracyclic acridine derivatives. These derivatives incorporate various ring systems, including thiazole, imidazole, dioxole, and cyclopentane, at a specific position within the acridine scaffold.

Q2: The research focuses on the potential of these acridine derivatives as DNA intercalators. What structural features contribute to this property, and what are the potential implications of DNA intercalation?

A2: The tetracyclic acridine derivatives synthesized in this research [] are postulated to be good DNA intercalators due to their planar, aromatic structures. The acridine moiety itself is a well-known DNA intercalator, and the additional fused rings (thiazole, imidazole, dioxole, cyclopentane) likely contribute to the molecule's overall planarity and electron distribution, enhancing its binding affinity to DNA.

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